molecular formula C20H17ClN2O4S B605926 BAY-1797 CAS No. 2055602-83-8

BAY-1797

Cat. No. B605926
CAS RN: 2055602-83-8
M. Wt: 416.876
InChI Key: CSJYMAFXYMYNCK-UHFFFAOYSA-N
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Description

BAY-1797 is a potent, orally active, and selective P2X4 antagonist . It displays no or very weak activity on the other P2X ion channels . BAY-1797 shows anti-nociceptive and anti-inflammatory effects .


Molecular Structure Analysis

The cryo-EM structures of the zebrafish P2X4 receptor in complex with BAY-1797 have been reported . Both BAY-1797 and another antagonist, BX430, bind to the same allosteric site located at the subunit interface at the top of the extracellular domain .


Chemical Reactions Analysis

BAY-1797 is a P2X4 receptor antagonist . It binds to the same allosteric site located at the subunit interface at the top of the extracellular domain . Structure-based mutational analysis by electrophysiology identified the important residues for the allosteric inhibition of both zebrafish and human P2X4 receptors .


Physical And Chemical Properties Analysis

BAY-1797 has a molecular weight of 416.88 . Its chemical formula is C20H17ClN2O4S . The exact mass is 416.06 .

Scientific Research Applications

Anti-Inflammatory Effects

BAY-1797 has shown significant anti-inflammatory effects. It inhibits the P2X4 receptor, which is involved in inflammatory and immune processes . The P2X4 receptor is expressed in a variety of cell types, including monocytes, macrophages, mast cells, and microglia . When activated by extracellular ATP, it releases pro-inflammatory cytokines and prostaglandins such as PGE2 . Therefore, BAY-1797’s ability to inhibit P2X4 can help reduce inflammation.

Anti-Nociceptive Effects

In addition to its anti-inflammatory properties, BAY-1797 also has anti-nociceptive effects. This means it can help reduce the sensation of pain . This is particularly useful in conditions like chronic inflammation and neuropathic pain, where pain management is a crucial aspect of treatment .

Inhibition of Ion Channels

BAY-1797 is a selective P2X4 antagonist, meaning it inhibits the P2X4 ion channel . This is significant because ion channels play a crucial role in various physiological processes, including the transmission of electrical signals in neurons. By selectively inhibiting P2X4, BAY-1797 can potentially influence these processes.

Inhibition of Dopamine Transporter

BAY-1797 has shown inhibitory activity against the dopamine transporter (DAT), with an IC50 of 2.17 μM . This could potentially make BAY-1797 useful in the study and treatment of conditions related to dopamine regulation, such as Parkinson’s disease and certain mental health disorders.

Use in Rodent Studies

BAY-1797 is orally available and suitable for in vivo studies in rodents . This makes it a valuable tool for researchers studying the effects of P2X4 antagonism in animal models.

Potential Use in Pain Models

In a mouse Complete Freund’s Adjuvant (CFA) inflammatory pain model, BAY-1797 showed significant anti-inflammatory and anti-nociceptive effects . This suggests potential applications in the development and testing of new pain management strategies.

Future Directions

BAY-1797 has been demonstrated to have anti-inflammatory and anti-nociceptive effects in a mouse complete Freund’s adjuvant (CFA) inflammatory pain model . This suggests potential future directions for the use of BAY-1797 in the treatment of conditions involving inflammation and pain .

properties

IUPAC Name

N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4S/c21-15-7-4-8-17(12-15)27-18-10-9-16(13-19(18)28(22,25)26)23-20(24)11-14-5-2-1-3-6-14/h1-10,12-13H,11H2,(H,23,24)(H2,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJYMAFXYMYNCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)OC3=CC(=CC=C3)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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